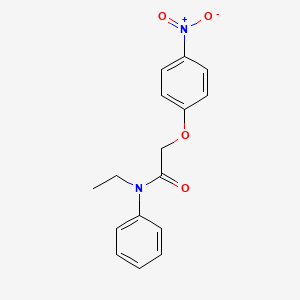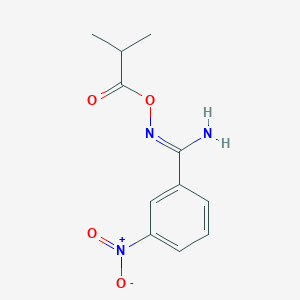
N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isobutyryloxy)-3-nitrobenzenecarboximidamide (INBC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of 3-nitrobenzenecarboximidamide and is synthesized by reacting 3-nitrobenzenecarboximidamide with isobutyric anhydride. INBC has been found to have a broad range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide is not fully understood. However, it has been found to inhibit the activity of various enzymes by binding to their active sites. N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has also been found to interact with nucleic acids and proteins, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine and butyrylcholine in the body. In addition, N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has been found to have anticancer and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities. It is also stable under a wide range of conditions and can be stored for long periods without degradation. However, N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide also has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new enzymes and proteins that can be inhibited by N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide. In addition, the development of new applications for N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide, such as in drug discovery and diagnostics, is an area of active research. Overall, the unique properties of N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide make it a promising compound for future scientific research.
Méthodes De Synthèse
The synthesis of N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide involves the reaction of 3-nitrobenzenecarboximidamide with isobutyric anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method for N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has been extensively used in scientific research due to its unique properties. It has been found to be an effective inhibitor of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has also been used as a fluorescent probe for the detection of proteins and nucleic acids. In addition, it has been found to have anticancer and antimicrobial properties.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-7(2)11(15)18-13-10(12)8-4-3-5-9(6-8)14(16)17/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNAYZDHEIHOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)
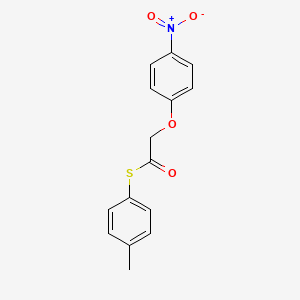
![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
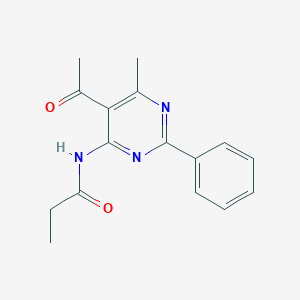
![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
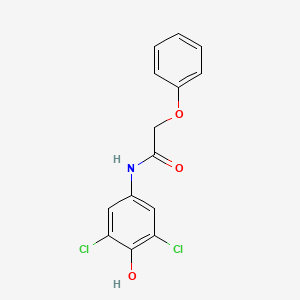
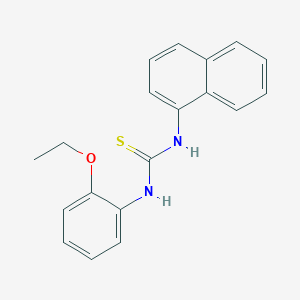
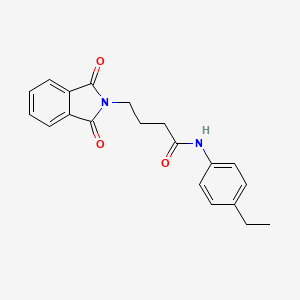
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)
![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)
